molecular formula C10H15N3O2 B1425130 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351004-08-4

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1425130
M. Wt: 209.24 g/mol
InChI Key: HSFDQGMFALCBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C10H15N3O2 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can be represented by the SMILES string O=C(C1=CN(C2CCCCC2)N=N1)O . This indicates that the molecule contains a carboxylic acid group attached to the 4-position of a 1,2,3-triazole ring, which is further substituted at the 1-position with a cycloheptyl group .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis of Triazole-Based Compounds

  • The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, is used for preparing peptidomimetics or biologically active compounds. A protocol involving ruthenium-catalyzed cycloaddition has been developed to produce a protected version of this triazole amino acid, which can help in creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Triazoles on Solid Phase

  • A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase is reported, leading to 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis on polar supports (Tornøe et al., 2002).

Antimicrobial Activity of Substituted 1,2,3-Triazoles

  • Substituted 1,2,3-triazoles exhibit antimicrobial activity. Specific compounds like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and screened for this property (Holla et al., 2005).

Macrocyclic Carbohydrate/Amino Acid Hybrids

  • Efficient methods for the preparation of macrocyclic carbohydrate/amino acid hybrids via copper(I)-catalyzed 1,2,3-triazole formation have been developed. This includes the synthesis of compounds like methyl 2-amino-6-azido-3,4-di-O-benzoyl-2,6-dideoxy-beta-D-glucopyranoside (Billing & Nilsson, 2005).

p-TsOH-Mediated 1,3-Dipolar Cycloaddition for Synthesis of Triazoles

  • A p-TsOH-mediated cycloaddition of nitroolefins and sodium azide is used for the synthesis of 4-aryl-NH-1,2,3-triazoles, offering a rapid method for synthesizing these compounds in high yields (Quan et al., 2014).

Crystal and Molecular Structures of Triazole Derivatives

  • The study of crystal and molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, reveals important insights into the electronic and geometric configuration of these molecules, which is crucial for their chemical reactivity and potential applications (Boechat et al., 2010).

Novel Azides and Triazoles Based on Pyrazole Carboxylic Acids

  • Research into creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids containing the triazole moiety highlights the versatility of these compounds in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Coordination Polymers with Triazole Ligands

  • New coordination polymers have been generated from carboxylate-introduced 1,2,3-triazoles, indicating potential applications in materials science and coordination chemistry (Li et al., 2011).

Supramolecular Interactions of 1,2,3-Triazoles

  • The diverse supramolecular interactions of 1H-1,2,3-triazoles are important in supramolecular and coordination chemistry, highlighting their potential in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

properties

IUPAC Name

1-cycloheptyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDQGMFALCBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.